8-(3-hydroxyphenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-(3-hydroxyphenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C12H10N4O3 and its molecular weight is 258.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.07529019 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is structurally similar to the compound , exhibit a wide range of biological activities . These activities include antimicrobial, anticancer, and antifungal effects .
Mode of Action
It’s worth noting that phenolic compounds, which include this compound, are known to undergo several reactions such as glucuronidation, sulfonation, and methylation . These reactions could potentially alter the compound’s interaction with its targets and induce changes in the biological system.
Biochemical Pathways
Phenolic compounds, including this compound, are known to interact with primary metabolites . This interaction could potentially affect various biochemical pathways and their downstream effects.
Pharmacokinetics
It’s worth noting that the bioaccessibility, bioavailability, release, absorption, and metabolic pathways of phenolic compounds, which include this compound, are of high importance . These properties significantly impact the compound’s bioavailability.
Result of Action
Upon consumption, phenolic compounds are modified to form new compounds with potential health benefits or interact with other primary metabolites . These interactions could potentially result in various molecular and cellular effects.
Action Environment
It’s worth noting that the optimal degradation ph and temperature for similar compounds were found to be 70 and 30–35 °C, respectively . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
Properties
IUPAC Name |
8-(3-hydroxyphenyl)-3-methyl-7H-purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O3/c1-16-10-8(11(18)15-12(16)19)13-9(14-10)6-3-2-4-7(17)5-6/h2-5,17H,1H3,(H,13,14)(H,15,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKJXNULRIWTRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)C3=CC(=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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